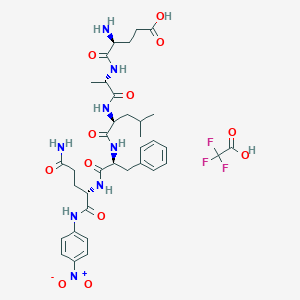

h-Glu-ala-leu-phe-gln-pna

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Peptides like "h-Glu-ala-leu-phe-gln-pna" are synthesized for various biochemical and medical research purposes. They often serve as models to understand protein interactions, enzyme activities, and drug design principles. This particular sequence includes glutamine (Glu), alanine (Ala), leucine (Leu), phenylalanine (Phe), and glutamine (Gln), hinting at a complex structure with specific properties and potential biochemical applications.

Synthesis Analysis

The synthesis of peptides similar to "this compound" involves solid-phase peptide synthesis techniques, where amino acids are sequentially added to a growing chain. Takahashi (1977) describes a method for step-by-step coupling of dipeptides and tetrapeptides to synthesize complex peptides, which could be applicable to the synthesis of "this compound" (Takahashi, 1977).

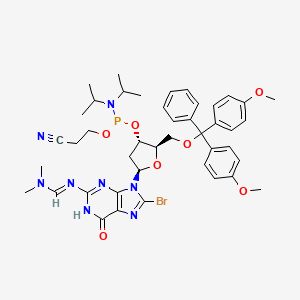

Molecular Structure Analysis

The molecular structure of peptides can be elucidated using X-ray crystallography and NMR spectroscopy. Studies on similar peptides, such as the work by Bosch et al. (1985), provide insights into the helical conformation and hydrogen bonding patterns within peptide sequences, which are critical for understanding the structure and function of "this compound" (Bosch, Jung, Schmitt, & Winter, 1985).

Chemical Reactions and Properties

Peptides undergo various chemical reactions, including hydrolysis, oxidation, and conjugation, which affect their stability and biological activity. Research on the enzymatic activity and specificity, such as the study by Asano et al. (2010), highlights the importance of understanding the chemical properties of peptides for their potential applications (Asano, Nakamura, Kawai, Miwa, & Nio, 2010).

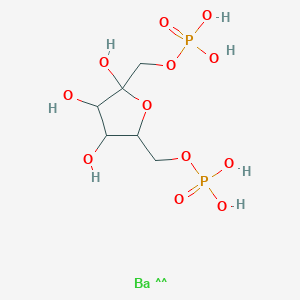

Physical Properties Analysis

The physical properties of peptides, including solubility, thermal stability, and molecular weight, are crucial for their practical applications. Ramachandran, Berger, and Katchalski (1971) investigated the physicochemical properties of sequential polypeptides, providing a foundation for understanding the behavior of peptides like "this compound" in solution (Ramachandran, Berger, & Katchalski, 1971).

Chemical Properties Analysis

The chemical properties, including reactivity and binding specificity, define the peptide's functionality. Sharma et al. (1998) explored the molecular basis of recognition by specific lectins, shedding light on the interactions that peptides can have with other biomolecules, which is relevant for understanding the chemical properties of "this compound" (Sharma, Srinivas, Adhikari, Vijayan, & Surolia, 1998).

Wissenschaftliche Forschungsanwendungen

Detektion von Aminosäuren in Echtzeit

Die Verbindung „h-Glu-ala-leu-phe-gln-pna“ kann zur Detektion von Aminosäuren in Echtzeit verwendet werden {svg_1}. Dies ist für viele biologische Anwendungen, einschließlich der Einzelmolekül-Proteinsequenzierung, von entscheidender Bedeutung {svg_2}. Die Verbindung kann in einer mit Kupfer(II) funktionalisierten Mycobacterium smegmatis-Porin A (MspA)-Nanopore verwendet werden, die in Kombination mit einem Machine-Learning-Algorithmus die direkte Identifizierung aller 20 proteinogenen Aminosäuren ermöglicht {svg_3}.

Entwicklung von antiviralen Medikamenten

“this compound” repräsentiert die 2C/3A-Spaltstelle des humanen Rhinovirus-14 (HRV-14)-Polyproteins {svg_4}. Es wird durch die humane Rhinovirus-14-3C-Protease hydrolysiert, die ein attraktives Ziel für die Entwicklung von antiviralen Medikamenten darstellt {svg_5}. Diese Verbindung zeigte einen kcat/Km-Wert von 840 M⁻¹s⁻¹ {svg_6}, was ihr Potenzial als Substrat in der antiviralen Forschung belegt.

Analyse posttranslationaler Modifikationen

Die Verbindung kann für Echtzeit-Analysen von zwei repräsentativen posttranslationalen Modifikationen (PTMs), einer unnatürlichen Aminosäure und zehn synthetischen Peptiden unter Verwendung von Exopeptidasen verwendet werden {svg_7}. Dies umfasst klinisch relevante Peptide, die mit der Alzheimer-Krankheit und Krebs-Neoantigenen assoziiert sind {svg_8}.

Peptidsequenz-Inferenz

“this compound” kann zur Inferenz von Peptidsequenzen verwendet werden {svg_9}. Die Strategie unterscheidet erfolgreich Peptide mit nur einem Aminosäureunterschied aus dem Hydrolysat {svg_10}.

Ultrasensitive Quantifizierung von Aminosäuren

Die Verbindung kann zur ultrasensitiven Quantifizierung von Aminosäuren verwendet werden {svg_11}. Die Machbarkeit dieser Methode wurde im Nanomolarbereich demonstriert {svg_12}.

Antioxidative Forschung

Obwohl in den Suchergebnissen nicht direkt erwähnt, werden Peptide wie „this compound“ häufig auf ihre antioxidativen Eigenschaften untersucht {svg_13}. Antioxidative Peptide sind ein Hotspot in der Lebensmittelwissenschaft, Pharmakologie und Kosmetik {svg_14}. Sie spielen eine grundlegende Rolle in verschiedenen physiologischen und pathophysiologischen Prozessen {svg_15}.

Wirkmechanismus

Target of Action

The primary target of the compound H-Glu-Ala-Leu-Phe-Gln-pNA is the 3C protease of the Human Rhinovirus-14 (HRV-14) . This protease plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral drug development .

Mode of Action

This compound acts as a substrate for the HRV-14 3C protease . It represents the 2C/3A cleavage site of the HRV-14 polyprotein . The 3C protease hydrolyzes this substrate, which is a necessary step in the viral replication process .

Biochemical Pathways

The compound is involved in the viral replication pathway of HRV-14 . By acting as a substrate for the 3C protease, it participates in the cleavage of the viral polyprotein, a critical step in the assembly of new virus particles .

Result of Action

The hydrolysis of this compound by the HRV-14 3C protease represents a key step in the viral replication process . This action facilitates the assembly of new virus particles, thereby promoting the spread of the virus .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-(4-nitroanilino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46N8O10.C2HF3O2/c1-19(2)17-26(40-30(46)20(3)37-31(47)24(35)13-16-29(44)45)33(49)41-27(18-21-7-5-4-6-8-21)34(50)39-25(14-15-28(36)43)32(48)38-22-9-11-23(12-10-22)42(51)52;3-2(4,5)1(6)7/h4-12,19-20,24-27H,13-18,35H2,1-3H3,(H2,36,43)(H,37,47)(H,38,48)(H,39,50)(H,40,46)(H,41,49)(H,44,45);(H,6,7)/t20-,24-,25-,26-,27-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOOAVQMUHPGON-FEDHPFBJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H47F3N8O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

840.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.